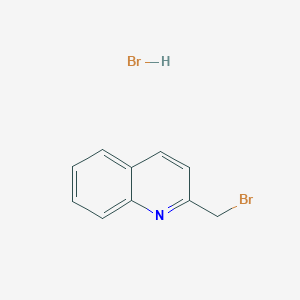

2-(Bromomethyl)quinoline hydrobromide

Description

Significance of Bromomethylated Quinoline (B57606) Derivatives in Organic Synthesis

Bromomethylated quinoline derivatives, such as 2-(bromomethyl)quinoline (B1281361) hydrobromide, are highly valued in organic synthesis due to the reactivity of the bromomethyl group. This group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile attachment of the quinoline scaffold to a diverse array of nucleophiles, including amines, alcohols, thiols, and carbanions.

The introduction of a quinoline moiety can significantly influence the biological activity and photophysical properties of a molecule. For instance, the covalent linking of quinoline to other bioactive scaffolds is a common strategy in drug discovery to create hybrid molecules with potentially enhanced or novel therapeutic effects. The versatility of bromomethylated quinolines makes them key intermediates in the construction of complex molecular architectures, including those found in pharmaceuticals and functional materials.

Overview of the Quinoline Scaffold in Pharmaceutical and Material Sciences

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govrsc.orgnih.gov The development of novel quinoline-based compounds remains an active area of research in the quest for new therapeutic agents. nih.gov

In the realm of material science, the unique photophysical properties of the quinoline ring system have led to its incorporation into various functional materials. researchgate.net Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic materials. researchgate.net Their ability to form stable complexes with metal ions has also been exploited in the design of catalysts and imaging agents. The continuous exploration of quinoline chemistry promises to yield new materials with tailored optical and electronic properties. researchgate.net

Interactive Data Tables

Below are interactive tables detailing the physical and chemical properties of 2-(Bromomethyl)quinoline and its hydrobromide salt.

Physical and Chemical Properties of 2-(Bromomethyl)quinoline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5632-15-5 | mdpi.comhmdb.ca |

| Molecular Formula | C10H8BrN | mdpi.comhmdb.ca |

| Molecular Weight | 222.08 g/mol | mdpi.comhmdb.ca |

| Appearance | Powder | mdpi.com |

Physical and Chemical Properties of 2-(Bromomethyl)quinoline Hydrobromide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 213337-42-9 | researchgate.net |

| Molecular Formula | C10H9Br2N | matrixscientific.com |

| Molecular Weight | 302.99 g/mol | researchgate.net |

| Storage Temperature | Room Temperature, sealed in dry conditions | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAMMGJTSBUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736056 | |

| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213337-42-9 | |

| Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl Quinoline Hydrobromide

Direct Bromination Strategies

The most straightforward approach to 2-(bromomethyl)quinoline (B1281361) hydrobromide involves the direct bromination of the methyl group of 2-methylquinoline (B7769805), commonly known as quinaldine. This benzylic position is activated and amenable to radical substitution reactions.

Bromination of 2-Methylquinoline and its Derivatives

The direct conversion of 2-methylquinoline to 2-(bromomethyl)quinoline is typically achieved through a free radical bromination reaction. In a representative procedure, 2-methylquinoline is refluxed in a dry, nonpolar solvent such as carbon tetrachloride (CCl₄) with N-Bromosuccinimide (NBS), which serves as the bromine source. mdpi.org The reaction is initiated by a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide. mdpi.orgresearchgate.net Upon completion of the reaction and cooling, the succinimide (B58015) byproduct can be filtered off. The resulting crude 2-(bromomethyl)quinoline is then typically purified and can be converted to its hydrobromide salt by treatment with hydrobromic acid. One documented synthesis using NBS and AIBN in CCl₄ reported a yield of 55% for the free base, 2-(bromomethyl)quinoline. mdpi.org

Table 1: Example of Direct Bromination of 2-Methylquinoline

| Reactant | Reagent | Initiator | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methylquinoline | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | 2-Bromomethylquinoline | 55% | mdpi.org |

Mechanistic Considerations in Radical Bromination

The side-chain bromination of 2-methylquinoline follows a well-established free-radical chain mechanism, known as the Wohl-Ziegler reaction when NBS is used. wikipedia.orgacs.org The process consists of three fundamental stages: initiation, propagation, and termination. byjus.comnumberanalytics.com

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or irradiation, generating initial radicals. These radicals then react with the brominating agent (NBS or Br₂) to produce a bromine radical (Br•), which is the key chain-carrying species. byjus.comyoutube.com

Propagation: This stage involves a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-methylquinoline. numberanalytics.com This step is highly selective for the benzylic hydrogens because the resulting 2-quinolinylmethyl radical is resonance-stabilized, making it more stable than other possible carbon radicals. youtube.com In the second step, the newly formed 2-quinolinylmethyl radical reacts with a molecule of the bromine source (NBS or Br₂) to yield the desired product, 2-(bromomethyl)quinoline, and a new bromine radical, which continues the chain reaction. numberanalytics.comyoutube.com

Termination: The chain reaction concludes when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two 2-quinolinylmethyl radicals, or a bromine radical and a 2-quinolinylmethyl radical. byjus.comyoutube.com

The selectivity of bromination for the benzylic position over the aromatic ring is a key feature of this radical pathway. youtube.com

Evaluation of Brominating Reagents (e.g., N-Bromosuccinimide, HBr/H₂O₂)

The choice of brominating agent is critical for the success of the reaction. Different reagents operate under different conditions and may offer varying degrees of selectivity and efficiency.

N-Bromosuccinimide (NBS): NBS is the most common and effective reagent for allylic and benzylic brominations. wikipedia.orgorganic-chemistry.org It is a crystalline solid that is easier and safer to handle than liquid bromine. A key advantage of using NBS in a nonpolar solvent like CCl₄ is that it maintains a very low, constant concentration of molecular bromine throughout the reaction, which suppresses competing electrophilic addition or substitution reactions on the aromatic ring. wikipedia.org The reaction is typically initiated by light or a chemical radical initiator. wikipedia.orgacs.org

Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): The H₂O₂-HBr system is an effective method for the in situ generation of molecular bromine (Br₂). organic-chemistry.orgrsc.org This system is frequently used for the α-bromination of ketones and for the oxidation-bromination of secondary alcohols to yield α-bromo ketones. nih.govresearchgate.net The reaction involves the oxidation of HBr by H₂O₂ to produce bromine and water. While highly effective for brominating carbonyl compounds, its application for the selective radical side-chain bromination of substrates like 2-methylquinoline is less common. The molecular bromine generated could potentially lead to electrophilic substitution on the quinoline (B57606) ring, especially if the ring is activated. However, the system's compliance with green chemistry principles, using water as a byproduct and avoiding halogenated solvents, makes it an attractive alternative to traditional methods. rsc.orgresearchgate.net

Table 2: Comparison of Brominating Reagents

| Reagent System | Primary Application | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzylic/Allylic Bromination | Free radical chain reaction (Wohl-Ziegler) wikipedia.orgacs.org | High selectivity for side-chain, easy to handle, minimizes side reactions. wikipedia.org | Often requires radical initiator and nonpolar solvents. |

| HBr/H₂O₂ | α-Bromination of Ketones, Oxidation-Bromination of Alcohols | In situ generation of Br₂ via oxidation of HBr organic-chemistry.orgrsc.org | "Green" reagents, avoids bulk Br₂, can be done in aqueous systems. researchgate.net | Less selective for radical side-chain bromination; may cause electrophilic ring substitution. |

Multistep Synthetic Routes and Precursor Derivatization

Beyond direct bromination, 2-(bromomethyl)quinoline hydrobromide can be synthesized through longer, more versatile routes. These methods involve either building the quinoline core with the necessary precursor functionality already in place or performing functional group transformations on a pre-existing quinoline derivative.

Electrophilic Intramolecular Heterocyclization Approaches

This strategy involves constructing the quinoline ring system from acyclic precursors. A variety of methods exist for quinoline synthesis, which can be adapted to produce a 2-methylquinoline derivative ready for subsequent side-chain bromination. nih.gov One powerful technique is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, treatment of an N-(2-alkynyl)aniline with an electrophilic halogen source, such as bromine (Br₂) or iodine monochloride (ICl), can trigger a 6-endo-dig cyclization to form a halogenated quinoline in moderate to good yields. nih.gov While this specific example leads to halogenation at the 3-position, other classic quinoline syntheses like the Combes, Doebner-von Miller, or Friedländer reactions can be designed to yield 2-methylquinoline, which then serves as the substrate for the bromination step described in section 2.1. nih.govyoutube.com For example, the electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine has been reported to produce a complex furo[3,2-c]quinoline (B8618731) derivative, demonstrating the utility of bromine in triggering such cyclizations. researchgate.net

Table 3: Example of Electrophilic Heterocyclization for Quinoline Synthesis

| Precursor | Reagent/Electrophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-(2-alkynyl)anilines | Br₂, ICl | 6-endo-dig Electrophilic Cyclization | 3-Halo-substituted quinolines | nih.gov |

Functional Group Transformations for Side-Chain Bromination

An alternative multistep approach involves the chemical modification of a functional group already present at the 2-position of the quinoline ring. A common and reliable pathway is the conversion of a hydroxyl group to a bromide. This route starts with quinolin-2-ylmethanol, which can be synthesized by the reduction of quinoline-2-carboxylic acid or its corresponding ester. The resulting primary alcohol, quinolin-2-ylmethanol, can then be converted to 2-(bromomethyl)quinoline. lookchem.com Standard reagents for this type of transformation include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. This sequence of reduction followed by substitution of the hydroxyl group provides a robust and often high-yielding alternative to direct radical bromination. youtube.com The final product is then isolated as the hydrobromide salt.

Formation and Isolation of the Hydrobromide Salt

The synthesis of this compound typically proceeds through the radical bromination of 2-methylquinoline, commonly known as quinaldine. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the methyl group attached to the quinoline ring system. The process generally involves reacting 2-methylquinoline with a source of bromine radicals, most commonly N-Bromosuccinimide (NBS). The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by either UV light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

During the reaction, NBS serves as a constant, low-concentration source of bromine, which helps to suppress competing electrophilic addition reactions to the quinoline ring. The reaction mechanism involves the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized quinolinyl-methyl radical. This radical then reacts with a bromine molecule to yield the 2-(bromomethyl)quinoline product and a bromine radical, which continues the chain reaction.

The hydrobromide salt is formed in the subsequent step. This can be achieved by treating the crude 2-(bromomethyl)quinoline product with hydrogen bromide (HBr), either as a gas dissolved in a suitable solvent or as an aqueous solution. In some variations of the synthesis, particularly when molecular bromine is used as the brominating agent, HBr is generated as a byproduct, potentially leading to the in situ formation of the hydrobromide salt. researchgate.net

Isolation and purification of the resulting this compound salt are critical for obtaining a high-purity product. A common and effective method for purification is recrystallization. An analogous procedure for 3-bromoquinoline (B21735) hydrobromide involves using a mixed solvent system of water and an alcohol. google.com This technique is effective because the salt's solubility differs significantly in the hot and cold solvent mixture, allowing for the separation of pure crystals from soluble impurities upon cooling. google.com The purified salt is then typically collected by filtration and dried under a vacuum.

Analogous Syntheses of Related Bromomethylated Quinolines and their Salts

The synthetic principles applied to this compound are also relevant to its positional isomers. The reactivity and, consequently, the specific reaction conditions may vary depending on the position of the methyl group on the quinoline nucleus.

Positional Isomers and Their Synthetic Pathways

3-(Bromomethyl)quinoline (B55640): The synthesis of 3-(bromomethyl)quinoline follows a similar radical bromination pathway from 3-methylquinoline. Due to the electronic properties of the quinoline ring, the 3-position is less activated compared to the 2- and 4-positions, which can influence reaction rates and conditions. More complex, multi-step synthetic routes have also been developed to produce substituted derivatives. For instance, 3-(bromomethyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been synthesized through a multi-step process involving an acid-promoted rearrangement of arylmethyl azides followed by cyclization. acs.org

4-(Bromomethyl)quinoline (B1600949): The 4-isomer is synthesized from 4-methylquinoline (B147181) (lepidine). A documented method involves the reaction of lepidine with N-bromosuccinimide in boiling carbon tetrachloride. prepchem.com The resulting 4-(bromomethyl)quinoline is known to be unstable and is often used immediately in subsequent reactions. prepchem.com The hydrobromide salt of this isomer is also a known compound, which can be prepared and isolated using methods analogous to its 2-substituted counterpart. matrixscientific.com

The table below summarizes the primary synthetic routes for these positional isomers.

| Compound | Precursor | Primary Reagent(s) | Reaction Type | Key Characteristics |

| 2-(Bromomethyl)quinoline | 2-Methylquinoline (Quinaldine) | NBS, Radical Initiator | Radical Substitution | Standard Wohl-Ziegler conditions. |

| 3-(Bromomethyl)quinoline | 3-Methylquinoline | NBS, Radical Initiator | Radical Substitution | Synthesis is feasible but may require tailored conditions. |

| 4-(Bromomethyl)quinoline | 4-Methylquinoline (Lepidine) | NBS | Radical Substitution | Product is noted to be unstable. prepchem.com |

Comparison of Synthetic Efficiency and Yields

The efficiency and yield of bromomethylation reactions on the quinoline core are highly dependent on the specific isomer and the reaction conditions employed. Direct comparison is challenging as reported yields often correspond to different derivatives or reaction scales. However, available data provide insight into the relative efficiencies.

For the synthesis of 4-(bromomethyl)quinoline from lepidine and NBS, a yield of approximately 45% has been reported. prepchem.com This was achieved by refluxing the reactants for 30 minutes. The moderate yield reflects the potential for side reactions and the inherent instability of the product. prepchem.com

In more complex syntheses, such as the multi-step pathway to 3-(bromomethyl)-4-phenyl-1,2,3,4-tetrahydroquinoline, a higher yield of 77% has been documented. acs.org This indicates that while the route is less direct, it can be highly efficient.

For the direct synthesis of this compound, specific yield data is not widely published in comparative literature. However, it is reasonable to expect yields to be in a moderate to good range, comparable to or potentially higher than the 4-isomer, depending on the successful optimization of reaction conditions and the efficiency of the hydrobromide salt formation and isolation. The purification of 3-bromoquinoline hydrobromide (a related salt) by recrystallization is noted to produce a high-purity product, suggesting that the isolation step itself can be very efficient, though quantitative yields for this specific step are not provided. google.com

The following table presents a comparison of reported yields for the synthesis of various bromomethylated quinoline derivatives.

| Product | Synthetic Method | Reported Yield | Reference |

| 4-(Bromomethyl)quinoline | Radical bromination of 4-methylquinoline with NBS | ~45% | prepchem.com |

| 3-(Bromomethyl)-4-phenyl-1,2,3,4-tetrahydroquinoline | Multi-step cycloaddition pathway | 77% | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Quinoline Hydrobromide

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reactivity for 2-(bromomethyl)quinoline (B1281361) hydrobromide involves the displacement of the bromide ion by a wide range of nucleophiles. The methylene (-CH₂-) carbon is analogous to a benzylic carbon, and the attached bromine atom is an excellent leaving group, facilitating facile substitution reactions, predominantly through an SN2 mechanism.

Alkylation and Arylation Reactions

The formation of new carbon-carbon bonds via reaction with carbon-based nucleophiles is a cornerstone of synthetic chemistry. The electrophilic methylene carbon of 2-(bromomethyl)quinoline is a prime candidate for such transformations.

Alkylation: Reactions with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), are expected to proceed efficiently to introduce primary, secondary, or tertiary alkyl groups at the methylene position. Similarly, soft carbon nucleophiles like enolates derived from β-dicarbonyl compounds or malonic esters can act as effective alkylating agents, leading to the formation of more complex carbon skeletons. A copper-catalyzed allylation of a related quinoline (B57606) derivative with ethyl (2-bromomethyl)acrylate highlights the feasibility of forming C-C bonds at a side chain, suggesting a similar reactivity pattern for 2-(bromomethyl)quinoline. acs.org

Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions. While modern methods often focus on direct C-H arylation of the quinoline ring itself, the bromomethyl handle provides a classic and reliable site for nucleophilic attack by organometallic aryl species, such as organocuprates or through palladium-catalyzed couplings with arylboronic acids (Suzuki coupling) or arylzinc reagents (Negishi coupling), to yield 2-(arylmethyl)quinolines.

Reactions with Oxygen, Nitrogen, Sulfur, and Phosphorus Nucleophiles

The versatility of 2-(bromomethyl)quinoline hydrobromide as a synthetic precursor is evident in its reactions with a broad spectrum of heteroatomic nucleophiles. Research on analogous systems, such as 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, demonstrates facile conversion into various derivatives upon treatment with corresponding nucleophiles. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols react to form ethers, while carboxylates yield esters. Hydrolysis with water or hydroxide ions produces the corresponding alcohol, 2-(hydroxymethyl)quinoline.

Nitrogen Nucleophiles: A diverse array of nitrogen-containing compounds can be synthesized through this route. Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. researchgate.net Other nitrogen nucleophiles, such as azide ions, can be introduced, providing a gateway to primary amines (via reduction) or triazoles (via cycloaddition).

Sulfur Nucleophiles: Sulfur nucleophiles are particularly potent in SN2 reactions. libretexts.org Thiolates (RS⁻) react rapidly to form thioethers (2-(alkylthiomethyl)quinolines). This high nucleophilicity makes sulfur-based substitutions a highly efficient process.

Phosphorus Nucleophiles: Neutral phosphorus compounds, such as triphenylphosphine, are excellent nucleophiles that react with the bromomethyl group to form stable phosphonium salts. youtube.comwalisongo.ac.id These salts are valuable intermediates, most notably as precursors for the Wittig reaction, allowing for the conversion of the bromomethyl group into a vinyl group by reaction with an aldehyde or ketone.

The following table summarizes the nucleophilic substitution reactions of the bromomethyl moiety:

| Nucleophile Class | Nucleophile Example | Product Class |

| Oxygen | R-OH (Alcohol), Ar-OH (Phenol) | Ether |

| R-COO⁻ (Carboxylate) | Ester | |

| H₂O / OH⁻ | Alcohol | |

| Nitrogen | R-NH₂ (Primary Amine) | Secondary Amine |

| R₂NH (Secondary Amine) | Tertiary Amine | |

| N₃⁻ (Azide) | Azide | |

| Sulfur | R-S⁻ (Thiolate) | Thioether |

| Phosphorus | PPh₃ (Triphenylphosphine) | Phosphonium Salt |

Regioselectivity and Stereochemical Control in Displacement Reactions

Regioselectivity: The this compound molecule presents multiple potential sites for nucleophilic attack. Besides the primary target—the methylene carbon—the quinoline ring itself can undergo nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. quimicaorganica.orgiipseries.org However, the SNAr reaction typically requires harsh conditions or strong activation of the ring (e.g., by a nitro group). nih.gov In contrast, the bromomethyl group is a highly activated "benzylic-like" halide. The protonation of the quinoline nitrogen in the hydrobromide salt further deactivates the aromatic ring toward nucleophilic attack. Consequently, under standard nucleophilic substitution conditions, the reaction occurs with exceptionally high regioselectivity at the side-chain methylene carbon, displacing the bromide leaving group.

Stereochemical Control: The methylene carbon of 2-(bromomethyl)quinoline is prochiral. As such, a reaction with an achiral nucleophile results in an achiral product. However, if the nucleophile is chiral and non-racemic, the reaction will proceed via diastereomeric transition states, potentially leading to a mixture of diastereomeric products with some degree of selectivity. If the substitution reaction itself creates a new stereocenter, controlling the stereochemical outcome would require the use of chiral auxiliaries or catalysts, though such examples are specific to more complex synthetic schemes. For typical displacement reactions, stereocontrol is not a factor unless pre-existing chirality is present in the nucleophile.

Intramolecular Cyclization and Rearrangement Pathways

The reactive bromomethyl group is a powerful tool for constructing more complex, fused heterocyclic systems through intramolecular reactions. These reactions involve a suitably positioned nucleophile within the same molecule, which attacks the electrophilic methylene carbon to form a new ring.

Formation of Fused Heterocyclic Systems (e.g., Furoquinolines, Pyrroloquinolines)

Intramolecular SN2 displacement of the bromide is an effective strategy for annulation, the process of building a new ring onto an existing structure.

Furoquinolines: A quinoline precursor bearing a hydroxyl group at the C3 position can undergo intramolecular cyclization to form a furo[3,2-b]quinoline. The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent bromomethyl group to close the five-membered furan ring. Studies on the bromination of certain quinoline alkaloids have shown that such intramolecular cyclizations involving oxygen nucleophiles are key pathways to forming new fused ring systems. nih.gov

Pyrroloquinolines: Similarly, a precursor with an amino group at the C3 position can be used to construct pyrrolo[1,2-a]quinolines. researchgate.net The nitrogen atom of the amino group, after deprotonation or directly if sufficiently nucleophilic, can attack the bromomethyl carbon. This intramolecular alkylation results in the formation of a fused five-membered pyrrole ring, a core structure found in various biologically active compounds.

Mechanistic Elucidation of Ring Expansion and Annulation Processes

Beyond simple intramolecular substitution, the 2-(bromomethyl)quinoline scaffold can be involved in more complex rearrangement and annulation cascades.

Annulation Processes: Annulation involves the formation of a new ring fused to the quinoline core. The reaction of 2-quinolinesulfenyl halides with alkenes to form condensed thiazolo[3,2-a]quinolin-10-ium derivatives is one such example of an annulation process. nih.gov Furthermore, quinolines are known to participate in [3+2] annulation reactions with species like aminocyclopropanes, leading to the synthesis of indolizidine skeletons. researchgate.net While not directly initiating these reactions, the 2-(bromomethyl) group can be functionalized to install a moiety that subsequently participates in a planned annulation cascade. For instance, conversion to a phosphonium salt (Wittig reagent) could initiate an intramolecular Wittig reaction with a ketone elsewhere on a side chain, leading to a new fused carbocyclic ring.

Ring Expansion Mechanisms: Ring expansion involves increasing the number of atoms in the quinoline core itself, for example, to form a benzodiazepine derivative. Such processes are often driven by the formation of a more stable ring system or the relief of ring strain. chemistrysteps.com Mechanistically, these expansions can proceed through intermediates like labile cyclopropanes fused to the heterocyclic core, which then undergo ring-opening. nih.gov Another common pathway involves the formation of a carbocation adjacent to the ring, which triggers a rearrangement where a C-C bond from the ring migrates, thereby expanding the ring by one atom. wikipedia.org While 2-(bromomethyl)quinoline itself does not spontaneously undergo ring expansion, it can be a precursor to substrates designed for such transformations. For example, conversion of the bromomethyl group to an aminomethyl group, followed by diazotization, could generate a reactive carbocation adjacent to the ring, potentially initiating a Tiffeneau–Demjanov-type ring expansion. The study of such mechanistic pathways is critical for the rational design of novel, larger heterocyclic systems based on the quinoline scaffold. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the quinoline nucleus towards electrophiles is significantly lower than that of benzene (B151609). This reduced reactivity is attributed to the presence of the electronegative nitrogen atom, which deactivates the ring system, particularly the pyridine (B92270) ring, towards electrophilic attack. In the case of this compound, the quinoline nitrogen is protonated, forming a quinolinium cation. This positive charge dramatically increases the deactivating effect, making electrophilic substitution even more challenging.

The substitution pattern in quinolinium salts is dictated by the stability of the resulting carbocation intermediate (Wheland intermediate). Electrophilic attack on the electron-deficient pyridine ring (positions 2, 3, and 4) is highly unfavorable. Consequently, substitution occurs exclusively on the carbocyclic (benzene) ring. Of the available positions on this ring (5, 6, 7, and 8), attack at positions 5 and 8 is favored. This preference is because the positive charge of the intermediate can be delocalized through resonance structures without disrupting the aromaticity of the pyridinium ring, leading to a more stable intermediate compared to an attack at positions 6 or 7.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the expected reactivity can be inferred from studies on related substituted quinolines. For example, the bromination of various 8-substituted quinolines has been investigated under several conditions to optimize yields and regioselectivity. acgpubs.org These studies highlight the need for carefully controlled conditions to achieve desired substitutions on the quinoline core.

Table 1: Representative Conditions for Electrophilic Bromination on the Quinoline Nucleus Note: These are general conditions for quinoline derivatives; specific application to this compound may require optimization and could result in lower yields due to deactivation.

| Electrophile Source | Catalyst/Solvent System | Temperature | Expected Products | Reference |

| Br₂ | CH₃CN / CH₂Cl₂ | 0 °C - Room Temp. | 5-Bromo and 8-Bromo derivatives | acgpubs.org |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Room Temp. - 60 °C | 5-Bromo and 8-Bromo derivatives | nih.gov |

| Br₂ | Acetic Acid (AcOH) | Room Temp. | 5,7-Dibromo derivatives (with excess Br₂) | acgpubs.org |

Coordination Chemistry and Metal Complexation Potential

Quinoline and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. researchgate.net The primary coordination site is the nitrogen atom of the heterocyclic ring, which possesses a lone pair of electrons available for donation to a metal center. The resulting metal complexes have applications in areas ranging from catalysis to materials science. researchgate.net

This compound offers interesting potential as a ligand. In its protonated form, the nitrogen's coordination ability is blocked. However, upon deprotonation to the free base, 2-(bromomethyl)quinoline, it can function as a monodentate ligand, binding to a metal center solely through the quinoline nitrogen.

More significantly, the 2-(bromomethyl) moiety introduces the possibility of bidentate coordination. This can occur in several ways:

Direct Bidentate Coordination: The bromine atom, with its lone pairs, could potentially form a weak dative bond with a metal center, creating a five-membered chelate ring involving the quinoline nitrogen and the bromine. This type of interaction is typically weak.

Bidentate Coordination after Substitution: A more common and stable mode of bidentate chelation is achieved after the nucleophilic substitution of the bromide ion. By reacting 2-(bromomethyl)quinoline with nucleophiles containing additional donor atoms (e.g., ammonia to give 2-(aminomethyl)quinoline, or pyridine to give a pyridinium salt), new ligands are formed that can act as effective N,N'-bidentate chelators. These ligands can form stable five-membered chelate rings with metal ions, a common structural motif in coordination chemistry.

The crystal structures of numerous metal complexes with related 2-substituted quinoline ligands have been determined, confirming their ability to coordinate with metals in various geometries. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with 2-Substituted Quinoline-Type Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Geometry | Reference |

| Quinoline N-oxide | Zn(II) | Monodentate (O-donor) | Distorted Tetrahedral | nih.gov |

| 2,6-bis(6-Methylquinolin-2-yl)pyridine | Fe(II), Mn(II) | Tridentate (N,N',N''-donor) | Trigonal Bipyramidal | researchgate.net |

| 8-(2-Pyridyl)quinoline | Various | Bidentate (N,N'-donor) | Varies (e.g., Octahedral) | uncw.edu |

| 2-(Aminomethyl)quinoline (hypothetical) | Cu(II) | Bidentate (N,N'-donor) | Square Planar / Distorted Octahedral | (Inferred) |

Elimination Reactions Leading to Olefinic Derivatives

The 2-(bromomethyl) group in 2-(bromomethyl)quinoline is analogous to a benzylic halide, making it susceptible to elimination reactions to form an alkene. Specifically, it can undergo dehydrobromination, where a proton from the methyl group and the bromide ion are eliminated to form a carbon-carbon double bond. This reaction yields 2-vinylquinoline, a valuable monomer and synthetic intermediate. nih.gov

The mechanism of this elimination is typically a bimolecular (E2) process, which is favored by the use of a strong, sterically hindered (non-nucleophilic) base. The base abstracts a proton from the carbon adjacent to the quinoline ring, while simultaneously, the C-Br bond breaks and the π-bond is formed. The use of the hydrobromide salt necessitates at least two equivalents of base: one to neutralize the quinolinium proton and a second to effect the elimination.

Key factors that promote elimination over the competing substitution reaction include:

Base Strength: Strong bases are required.

Steric Hindrance: Bulky bases like potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred as they are poor nucleophiles, thus minimizing substitution byproducts. researchgate.netresearchgate.net

Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: Aprotic solvents are typically used to prevent solvolysis (a type of substitution reaction).

Table 3: Conditions Favoring Elimination to Form 2-Vinylquinoline

| Base | Solvent | Temperature | Mechanistic Pathway | Expected Outcome | Reference |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) | Room Temp. to Reflux | E2 | High yield of 2-vinylquinoline | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | Room Temp. to Reflux | E2 | High yield of 2-vinylquinoline | researchgate.net |

| Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Reflux | E2 / Sₙ2 Competition | Mixture of 2-vinylquinoline and 2-(ethoxymethyl)quinoline | (General Principle) |

Studies on Competing Side Reactions and Byproduct Formation

In any chemical transformation involving this compound, the potential for competing reactions and byproduct formation must be considered. The primary competing pathway to the desired elimination reaction is nucleophilic substitution. The bromomethyl group is an excellent electrophilic site, analogous to a benzyl bromide, and is highly susceptible to attack by nucleophiles.

This competition between elimination (E2) and bimolecular nucleophilic substitution (Sₙ2) is governed by the nature of the base/nucleophile and the reaction conditions.

Nucleophilic Substitution (Sₙ2): This pathway is favored by strong, small, and non-hindered nucleophiles. For example, if a strong but nucleophilic base such as sodium hydroxide or sodium methoxide is used, a significant amount of the substitution product, [2-(hydroxymethyl)quinoline] or [2-(methoxymethyl)quinoline], respectively, can be formed. Similarly, reaction with amines will lead to the formation of 2-(aminomethyl)quinoline derivatives. chemguide.co.uk These substitution reactions proceed via a backside attack of the nucleophile on the carbon atom bearing the bromine, displacing the bromide ion.

Solvolysis: If protic solvents like ethanol or water are used, they can act as nucleophiles, leading to solvolysis products (e.g., 2-(ethoxymethyl)quinoline). This is more likely if conditions favor an Sₙ1 mechanism (e.g., absence of a strong base, polar protic solvent), though the primary nature of the carbon makes an Sₙ2 pathway more probable.

Therefore, the choice of reagent is critical in directing the reaction toward the desired outcome. The use of a strong, bulky, non-nucleophilic base is the most effective strategy to maximize the yield of the elimination product, 2-vinylquinoline, while minimizing the formation of nucleophilic substitution byproducts.

Table 4: Competition Between Elimination and Nucleophilic Substitution

| Reagent / Conditions | Favored Reaction | Primary Product | Major Byproduct(s) |

| Potassium tert-butoxide in THF, 50 °C | Elimination (E2) | 2-Vinylquinoline | Minimal substitution product |

| Sodium azide (NaN₃) in DMF | Nucleophilic Substitution (Sₙ2) | 2-(Azidomethyl)quinoline | Minimal elimination product |

| Ammonia (NH₃) in Ethanol | Nucleophilic Substitution (Sₙ2) | 2-(Aminomethyl)quinoline | Di- and tri-substituted amines |

| Sodium hydroxide (NaOH) in H₂O/Ethanol | Competition (E2 / Sₙ2) | Mixture of 2-vinylquinoline and 2-(hydroxymethyl)quinoline | Varies with temperature and concentration |

Role in Medicinal Chemistry and Biological Activity Studies

Quinoline (B57606) Derivatives as Promising Pharmacophores in Drug Discovery

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Quinoline derivatives have been successfully developed into drugs for treating various conditions, including malaria, infections, and cancer. Their versatility allows for structural modifications that can fine-tune their biological activity, making them attractive candidates for drug discovery and development. The inherent properties of the quinoline nucleus make it a cornerstone in the design of novel therapeutic agents.

Antimicrobial Research Applications

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of 2-(Bromomethyl)quinoline (B1281361) hydrobromide are being explored for their potential to address this critical need.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that various quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific studies directly originating from 2-(Bromomethyl)quinoline hydrobromide are part of a broader research area, the general class of quinoline derivatives has shown effectiveness. For instance, certain novel quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing promising results against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The mechanism of action often involves the inhibition of essential bacterial processes, highlighting the potential of these compounds as lead structures for new antibiotics.

Antifungal and Antiviral Properties of Derived Compounds

Beyond their antibacterial effects, quinoline derivatives have also been investigated for their antifungal and antiviral activities. Studies have shown that certain synthetic quinoline compounds display potent antifungal properties against various fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. The structure-activity relationship studies of these derivatives help in identifying the key chemical features responsible for their antifungal efficacy. While the direct lineage to this compound is a subject of ongoing research, the broader class of quinoline-based compounds continues to be a valuable source of potential new antifungal agents. The exploration of antiviral properties is also an active area of research, with some quinoline derivatives showing inhibitory effects against certain viruses.

Anticancer Research and Therapeutic Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry, and quinoline derivatives have emerged as a particularly promising class of compounds. Their planar structure allows them to intercalate with DNA, and they can be functionalized to interact with various enzymatic targets crucial for cancer cell survival and proliferation.

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Numerous studies have shown that quinoline derivatives can trigger apoptosis in a variety of cancer cell lines. While direct studies on derivatives of this compound are part of this wider effort, related compounds have been shown to induce apoptosis in lung, colon, and breast cancer cells. The apoptotic pathway is often initiated through the modulation of key regulatory proteins, leading to the systematic dismantling of the cancer cell. The ability of quinoline derivatives to induce this cellular suicide program makes them highly valuable in the quest for new cancer therapies.

Inhibition of Key Protein Kinases (e.g., Pim, mTORC)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The Pim kinases and the mTORC (mammalian target of rapamycin complex) signaling pathway are key players in promoting tumor growth and survival. A significant breakthrough in this area involves the synthesis of 2-oxoquinoline derivatives, structurally related to compounds derivable from brominated quinolines, which have been identified as dual inhibitors of Pim and mTORC protein kinases.

In one pivotal study, a series of these quinoline derivatives were designed, synthesized, and evaluated for their ability to inhibit cancer cell growth. The research demonstrated that these compounds could effectively decrease the growth of multiple cancer types, including those of the pancreas, prostate, breast, lung, and leukemia. The efficacy of these compounds in blocking cancer growth in vitro was found to be highly correlated with their activity as mTORC inhibitors. This dual inhibition of both Pim and mTORC kinases represents a powerful strategy to combat cancer by simultaneously targeting multiple oncogenic signaling pathways.

| Derivative Type | Target Cancer Cell Lines | Observed Effect |

| 2-Oxoquinoline Analogs | Pancreas, Prostate, Breast, Lung, Leukemia | Inhibition of tumor growth |

| Substituted Quinolines | A549, HeLa, HT29, Hep3B, MCF7 | Antiproliferative potency |

| Pyrano[3,2-c]quinoline Analogs | Hep-G2, MCF-7 | Growth inhibition |

Strategies for Overcoming Multidrug Resistance Mechanisms

Multidrug resistance (MDR) presents a significant hurdle in the effective chemotherapeutic treatment of various cancers. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents and thereby diminishing their efficacy. The development of agents that can circumvent or inhibit these resistance mechanisms is a critical area of research in medicinal chemistry.

Quinoline derivatives have emerged as a promising class of compounds capable of reversing MDR in cancer cells. Studies have been conducted on newly synthesized quinoline derivatives to evaluate their effect on tumor cell multidrug resistance. In vitro examinations have shown that at low concentrations, certain quinoline derivatives can enhance the accumulation of established anticancer drugs, such as vincristine, in resistant cell lines like K562/ADM, effectively reversing their MDR phenotype. nih.gov One notable quinoline derivative, MS-209, has been identified as a potent agent that reverses P-glycoprotein-mediated MDR and has been selected for clinical studies. nih.govnih.gov

The effectiveness of these quinoline derivatives as MDR modulators is closely tied to specific structural features. Structure-activity relationship (SAR) analyses have revealed several key molecular characteristics that contribute to their MDR-reversing activities. nih.gov These include:

The presence of a quinoline nitrogen atom.

A basic nitrogen atom, often within a piperazine moiety.

A specific spatial relationship between a hydrophobic moiety and the basic nitrogen atom; a distance of at least 5 Å is considered optimal for high activity. nih.gov

The conformation of aryl rings within the hydrophobic part of the molecule, which should deviate from a common plane to facilitate interaction with hydrogen bond donors of P-glycoprotein. nih.gov

This compound serves as a valuable scaffold for the development of novel MDR-reversing agents. Its quinoline core provides the fundamental structure, and the reactive bromomethyl group at the 2-position offers a versatile handle for synthetic modifications. Through chemical derivatization, moieties containing basic nitrogen atoms, such as piperazine, can be introduced to meet the structural requirements for potent P-gp inhibition. This strategic modification of the this compound backbone allows for the systematic exploration and optimization of compounds aimed at overcoming multidrug resistance in cancer.

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

The pharmacological profile of quinoline-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. orientjchem.orgresearchgate.net The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and its amenability to substitution allows for the fine-tuning of its biological activities. orientjchem.orgnih.gov Extensive Structure-Activity Relationship (SAR) studies have been conducted on a wide array of quinoline derivatives to elucidate the structural requirements for various therapeutic effects, including anticancer, antibacterial, and MDR-reversing activities. nih.govorientjchem.org

Influence of Substituent Nature and Position on Pharmacological Profiles

Position 2 : The C-2 position of the quinoline ring is a critical site for substitution. The introduction of specific functional groups at this position has been strongly associated with anticancer activity. orientjchem.orgijresm.com For example, 2-α-furyl and 2-(pyridin-2-yl)quinoline derivatives have demonstrated significant anticancer activity against several human cancer cell lines while showing no cytotoxic effects on normal cells. orientjchem.orgresearchgate.net The electronic and steric properties of the substituent at C-2 can have a substantial impact on the compound's anticancer efficacy. orientjchem.org

Position 3 : A substituent at the 3-position of the quinoline ring has been identified as a critical feature for the antagonist potency of certain quinoline derivatives against the α2C-adrenoceptor. researchgate.net

Position 4 : Substitutions at the C-4 position can also enhance a compound's potency against cancer cells. orientjchem.org Furthermore, quinoline derivatives with 2,4-disubstitution play an important role in the development of new anti-cancer agents. ijresm.com

Position 6 : The introduction of a fluorine atom at the 6-position has been shown to significantly enhance the antibacterial activity of quinoline-based drugs. orientjchem.org

Position 8 : The presence of a hydroxyl group at the C-8 position can contribute to potent anticancer activity. orientjchem.org

The following table summarizes the influence of substituent nature and position on the pharmacological profiles of quinoline derivatives based on various research findings.

| Position on Quinoline Ring | Nature of Substituent | Resulting Pharmacological Profile |

| 2 | α-furyl, β-pyridinyl | Anticancer activity orientjchem.orgresearchgate.net |

| 3 | Various substituents | Essential for α2C-adrenoceptor antagonism researchgate.net |

| 4 | Various substituents | Enhanced anticancer potency orientjchem.org |

| 6 | Fluorine atom | Enhanced antibacterial activity orientjchem.org |

| 8 | Hydroxyl group | Potent anticancer activity orientjchem.org |

| 2 and 4 | Disubstitution | Important for anticancer agents ijresm.com |

These findings underscore the importance of targeted modifications of the quinoline scaffold, such as that of this compound, to develop derivatives with optimized and specific biological activities.

Role of the Bromomethyl Group in Receptor Binding and Cellular Uptake

The bromomethyl group at the 2-position of the quinoline nucleus in this compound is a key functional moiety that can significantly influence the molecule's interaction with biological targets and its ability to enter cells.

The C-2 position is known to be important for the biological activity of quinoline derivatives. orientjchem.orgresearchgate.net The bromomethyl group is an alkylating agent, making the benzylic carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity can play a crucial role in the mechanism of action of derivatives of 2-(Bromomethyl)quinoline. It is plausible that this group can form covalent bonds with nucleophilic residues, such as cysteine, histidine, or lysine, present in the active sites of target enzymes or receptors. This covalent interaction can lead to irreversible inhibition, which can result in a more potent and sustained pharmacological effect compared to non-covalent inhibitors.

Furthermore, the presence of the bromomethyl group impacts the physicochemical properties of the molecule. The introduction of a halogen atom can increase lipophilicity, which may enhance the compound's ability to permeate cell membranes and improve its cellular uptake. This is a critical factor for drugs that need to reach intracellular targets to exert their therapeutic effect.

The bromomethyl group also serves as a versatile synthetic handle. Brominated quinolines are frequently used as precursors in the synthesis of more complex derivatives with diverse biological activities. nih.gov The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 2-position. This synthetic flexibility enables the creation of libraries of compounds for SAR studies and the optimization of lead compounds. For instance, the reaction with amines, thiols, or alcohols can lead to the generation of novel derivatives with potentially improved receptor binding affinities and pharmacological profiles.

The potential roles of the 2-(bromomethyl) group are summarized in the table below.

| Feature of the 2-(Bromomethyl) Group | Potential Role in Biological Activity |

| Electrophilic nature | Covalent bond formation with target biomolecules (e.g., enzymes, receptors) leading to irreversible inhibition. |

| Impact on physicochemical properties | Increased lipophilicity may enhance cellular uptake and membrane permeability. |

| Synthetic versatility | Acts as a reactive site for the introduction of various functional groups to modulate biological activity and conduct SAR studies. |

Advanced Analytical and Spectroscopic Characterization of 2 Bromomethyl Quinoline Hydrobromide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure and chemical environment of atoms within a molecule. For a comprehensive analysis of 2-(Bromomethyl)quinoline (B1281361) hydrobromide and its reaction products, a combination of one-dimensional and two-dimensional NMR experiments is employed.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of 2-(Bromomethyl)quinoline hydrobromide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the bromomethyl group.

The aromatic region of the spectrum would display a set of signals for the six protons of the quinoline core. Due to the fused ring structure, these protons would appear as a complex pattern of doublets, triplets, and multiplets, arising from spin-spin coupling with neighboring protons. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the nitrogen atom and the substituent at the 2-position.

A key diagnostic signal in the ¹H NMR spectrum is a singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is typically observed in the downfield region (around 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the quinoline ring. The integration of this signal would correspond to two protons.

Upon reaction of this compound with a nucleophile, the chemical shift of this methylene group would be a primary indicator of a successful transformation. For instance, substitution of the bromide with an oxygen or nitrogen nucleophile would cause an upfield or downfield shift of the methylene protons, respectively, providing crucial evidence for the formation of the new product.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | ~7.8 | d | ~8.5 |

| H4 | ~8.2 | d | ~8.5 |

| H5 | ~7.9 | d | ~8.0 |

| H6 | ~7.6 | t | ~7.5 |

| H7 | ~7.8 | t | ~7.5 |

| H8 | ~8.0 | d | ~8.0 |

Note: The predicted values are illustrative and can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the ten carbon atoms of the 2-(bromomethyl)quinoline moiety.

The spectrum would show nine signals in the aromatic region (typically between 120 and 150 ppm) corresponding to the carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the bromomethyl substituent. A signal for the carbon of the bromomethyl group (-CH₂Br) would be observed in the aliphatic region, typically around 30-40 ppm. The quaternization of the quinoline nitrogen in the hydrobromide salt can lead to slight downfield shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~137 |

| C4a | ~128 |

| C5 | ~130 |

| C6 | ~128 |

| C7 | ~129 |

| C8 | ~127 |

| C8a | ~148 |

Note: The predicted values are illustrative and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum of this compound would reveal the connectivity between adjacent protons on the quinoline ring, aiding in the assignment of the complex aromatic signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. The HSQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the signal for the -CH₂Br protons would correlate with the signal for the -CH₂Br carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connectivity to quaternary carbons (carbons with no attached protons). For instance, the protons of the bromomethyl group would show correlations to C2 and C3 of the quinoline ring, confirming the position of the substituent. HMBC is also invaluable for characterizing reaction products by showing correlations between the methylene protons and the atoms of the newly introduced nucleophilic moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For 2-(Bromomethyl)quinoline, the expected monoisotopic mass of the free base (C₁₀H₈BrN) is approximately 220.989 g/mol . HRMS can confirm this with high accuracy (typically within 5 ppm), which helps to distinguish it from other compounds with the same nominal mass. Time-of-flight (TOF) mass analyzers are commonly used for such accurate mass measurements. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce smaller product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and characterization.

In the MS/MS spectrum of the protonated molecule of 2-(Bromomethyl)quinoline, [M+H]⁺, characteristic fragmentation pathways would be observed. A common fragmentation would be the loss of the bromine atom or the entire bromomethyl radical. The analysis of these fragment ions provides valuable information for confirming the structure of the parent compound and for identifying unknown reaction products. For instance, the fragmentation patterns of quinoline derivatives can help to confirm the presence of the quinoline ring system. nih.gov

Table 3: Predicted Fragmentation Pattern for 2-(Bromomethyl)quinoline in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 221.997 (C₁₀H₉BrN⁺) | 142.065 (C₁₀H₈N⁺) | HBr |

Note: The m/z values are for the most abundant isotopes.

For reaction products, the change in molecular weight observed in the mass spectrum is a direct indication of the modification. The fragmentation pattern of the product will also differ, showing fragments that include the newly added group, thus providing definitive evidence for the success of the reaction and the structure of the new compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the IR spectrum is characterized by vibrations of the quinoline core, the bromomethyl group, and the hydrobromide salt.

The fundamental vibrations of the quinoline ring system serve as a basis for spectral interpretation. astrochem.orgresearchgate.netresearchgate.net The spectrum can be divided into several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds of the quinoline ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂) group in the bromomethyl substituent gives rise to symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range.

N-H⁺ Stretching: The presence of the hydrobromide salt results in a protonated quinoline nitrogen. The N-H⁺ stretching vibration is often observed as a broad band in the 2500-3000 cm⁻¹ region, sometimes overlapping with C-H stretching bands.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline scaffold are found in the 1650-1450 cm⁻¹ region. astrochem.org These bands are often sharp and intense, providing strong evidence for the heterocyclic aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur at lower wavenumbers. Out-of-plane C-H bending vibrations, typically found between 850-740 cm⁻¹, can be particularly useful for determining the substitution pattern on the aromatic rings. astrochem.org

C-Br Stretching: The vibration associated with the carbon-bromine bond of the bromomethyl group is expected to appear in the fingerprint region, typically between 650-550 cm⁻¹.

Analysis of these characteristic absorption bands allows for the confirmation of the compound's identity and can be used to monitor its conversion into reaction products by observing the disappearance of reactant-specific peaks and the appearance of new peaks corresponding to the product's functional groups.

Table 1: Characteristic Infrared Vibration Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂) | Stretching | 2950 - 2850 |

| Quaternary Amine N-H⁺ | Stretching | 3000 - 2500 (Broad) |

| Aromatic C=C / C=N | Ring Stretching | 1650 - 1450 |

| Aliphatic C-H (-CH₂) | Bending (Scissoring) | ~1465 |

| Aromatic C-H | Out-of-Plane Bending | 850 - 740 |

| C-Br | Stretching | 650 - 550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not widely available in published literature, analysis of closely related brominated quinoline derivatives provides significant insight into the expected structural features. For instance, the crystal structure of 3-bromomethyl-2-chloro-quinoline reveals key molecular geometry. ansfoundation.orgsemanticscholar.orgresearchgate.net In such structures, the quinoline ring system is typically observed to be nearly planar. ansfoundation.orgresearchgate.netnih.gov

The analysis of a crystal structure would yield several key parameters:

Crystal System and Space Group: These define the symmetry of the crystal lattice. For example, 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic system with the P-1 space group. ansfoundation.orgsemanticscholar.org

Unit Cell Dimensions: These parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements confirm the covalent structure of the molecule, including the C-Br, C-N, and various C-C bond lengths. For example, in a related structure, the endocyclic bond angle C1-C2-C3 was found to be shortened to 115.7(5)° due to the influence of the bromomethyl substituent. semanticscholar.org

This detailed structural information is invaluable for understanding the solid-state properties of the compound and its potential interactions with other molecules, which is fundamental in materials science and drug design.

Table 2: Illustrative Crystallographic Data from a Related Compound (3-bromomethyl-2-chloro-quinoline) ansfoundation.orgsemanticscholar.org

| Parameter | Value |

| Empirical Formula | C₁₀H₇BrClN |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z (Molecules per unit cell) | 2 |

Future Perspectives and Research Challenges for 2 Bromomethyl Quinoline Hydrobromide

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives, including 2-(bromomethyl)quinoline (B1281361) hydrobromide, has traditionally relied on methods that can involve harsh reaction conditions and the use of hazardous materials. ijpsjournal.com The future of quinoline synthesis is geared towards the adoption of green chemistry principles to minimize environmental impact. acs.org This includes the use of eco-friendly solvents, energy-efficient techniques like microwave or ultrasound-assisted synthesis, and the development of reusable and environmentally benign catalysts. ijpsjournal.comresearchgate.net

A significant challenge lies in adapting these greener methods to produce 2-(bromomethyl)quinoline hydrobromide with high yield and purity. Research is focusing on one-pot synthesis strategies that reduce waste and energy consumption. researchgate.net The use of nanocatalysts is also a promising area, offering high efficiency and the potential for catalyst recycling. nih.gov Furthermore, exploring bio-based starting materials instead of petrochemicals for quinoline synthesis is an active area of research. ijpsjournal.com

| Aspect | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Emphasizes the use of safer solvents like water and ethanol, or solvent-free conditions. ijpsjournal.comresearchgate.net |

| Catalysts | May use toxic metal catalysts. ijpsjournal.com | Focuses on bio-based, earth-abundant metal catalysts (e.g., iron, copper), or catalyst-free methods. ijpsjournal.comresearchgate.net |

| Energy | High energy consumption due to prolonged heating. ijpsjournal.com | Utilizes energy-efficient methods such as microwave and ultrasound irradiation. ijpsjournal.comlew.ro |

| Waste | Can generate significant amounts of hazardous waste. ijpsjournal.com | Aims for high atom economy and minimizes by-product formation. ijpsjournal.com |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely dictated by the labile bromine atom, making it a valuable precursor for a variety of nucleophilic substitution reactions. However, there is a growing interest in exploring unprecedented reactivity patterns and novel chemical transformations. One area of focus is the investigation of reactions that proceed through unusual intermediates, such as seleniranium cations in analogous systems, which can lead to unexpected and potentially useful products. nih.govnih.gov

Future research will likely focus on the development of novel catalytic systems to achieve previously inaccessible transformations of the quinoline core. This includes strategies for regioselective C-H bond activation and functionalization, which would allow for the direct modification of the quinoline ring system in a more efficient and controlled manner. mdpi.commdpi.com The discovery of new reaction pathways will not only expand the synthetic utility of this compound but also open doors to the creation of novel molecular architectures.

Expansion of Applications in Enantioselective Synthesis

The development of chiral quinoline-containing ligands has become a significant area of research for asymmetric catalysis. researchgate.netthieme-connect.com These ligands, when complexed with metals, can catalyze a wide range of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. researchgate.net this compound can serve as a key building block in the synthesis of such chiral ligands.

A future challenge is the design and synthesis of novel chiral ligands derived from this compound for use in a broader range of asymmetric reactions. researchgate.net This includes the development of catalysts for reactions that are currently difficult to control enantioselectively. For instance, the use of chiral Ti(IV) complexes has shown promise in the asymmetric synthesis of tetrahydroquinoline derivatives through Diels-Alder reactions. acs.orgnih.gov The application of such methodologies could be expanded to create a diverse library of chiral quinoline-based compounds for various applications, including pharmaceuticals and materials science.

Design and Synthesis of Next-Generation Quinoline-Based Therapeutics

The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties. orientjchem.orgnih.govekb.eg this compound provides a versatile starting point for the synthesis of novel quinoline-based drug candidates. The ability to easily introduce various functional groups at the 2-position allows for the fine-tuning of the molecule's pharmacological properties.

Future research in this area will focus on rational drug design to create next-generation quinoline-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govmdpi.com This involves leveraging a deep understanding of structure-activity relationships (SAR) to guide the design of new derivatives. researchgate.net A significant challenge will be to translate promising laboratory findings into clinically viable treatments, which requires robust preclinical validation and comprehensive toxicity evaluations. nih.govmdpi.com The hybridization of the quinoline scaffold with other heterocyclic moieties is another promising strategy to enhance bioactivity. researchgate.net

| Pharmacological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | orientjchem.orgekb.eg |

| Antimalarial | Infectious Diseases | nih.gov |

| Antibacterial | Infectious Diseases | orientjchem.org |

| Anti-inflammatory | Immunology | orientjchem.org |

| Antiviral | Infectious Diseases | orientjchem.org |

Integration of Artificial Intelligence and Automation in Discovery Platforms

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(Bromomethyl)quinoline hydrobromide?

- Methodology :

- Step 1 : Bromination of quinoline derivatives (e.g., 2-methylquinoline) using N-bromosuccinimide (NBS) in acetonitrile under reflux. A catalytic amount of AIBN (azobisisobutyronitrile) initiates radical bromination .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

- Step 3 : Purify the crude product via recrystallization from ethanol or column chromatography.

- Characterization : Confirm structure using -NMR (e.g., δ 4.8 ppm for -CHBr), -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies bromomethyl protons (δ 4.5–5.0 ppm); -NMR confirms quaternary carbons adjacent to bromine (~30–40 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~550–650 cm indicate C-Br stretching .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects (e.g., bond angles in the quinoline core) .

Q. What are common reactions involving the bromomethyl group in this compound?

- Reactions :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form 2-(aminomethyl)quinoline derivatives. Use polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Suzuki Coupling : Employ Pd(PPh) as a catalyst to cross-couple with aryl boronic acids, yielding biarylquinoline derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for bromomethylquinoline derivatives be resolved?

- Analytical Strategies :

- 2D NMR (HSQC, HMBC) : Correlate - couplings to distinguish overlapping signals (e.g., methyl vs. bromomethyl groups) .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and identify tautomeric or conformational effects .

- Controlled Hydrolysis : Hydrolyze the bromomethyl group to -CHOH and compare IR/NMR shifts to confirm initial assignments .

Q. What strategies improve regioselectivity in the bromination of quinoline derivatives?

- Optimization Approaches :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO) at specific positions to steer bromination to the 2-methyl site .

- Solvent Effects : Use polar solvents (acetonitrile) to stabilize transition states favoring bromomethylation over ring bromination .

- Catalyst Screening : Test alternatives to AIBN (e.g., benzoyl peroxide) to modulate radical pathways and reduce side products .

Q. How can low yields in nucleophilic substitution reactions be addressed?

- Troubleshooting :

- Byproduct Analysis : Use HPLC-MS to detect competing elimination products (e.g., quinoline alkenes) and adjust base strength (e.g., KCO vs. DBU) .

- Solvent Optimization : Switch to DMF or DMSO to enhance nucleophilicity of amines/thiols .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .

Q. What are the biological applications of this compound in medicinal chemistry?

- Research Applications :

- Antimicrobial Agents : Derivatize with heterocycles (e.g., benzofuran) to enhance activity against Mycobacterium tuberculosis (MIC values: 1–10 µg/mL) .

- Kinase Inhibitors : Use as a scaffold for ATP-competitive inhibitors; modify the bromomethyl group to introduce pharmacophores (e.g., pyrazole) .

Handling and Stability

- Storage : Store under inert atmosphere (N) at 4°C to prevent hydrolysis. Desiccate to avoid moisture-induced decomposition .

- Safety : Use gloves and eye protection; bromomethyl groups are alkylating agents with potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products